molecular formula C13H14BNO3 B2816078 6-(Benzyloxy)-2-methylpyridine-3-boronic acid CAS No. 2096336-17-1

6-(Benzyloxy)-2-methylpyridine-3-boronic acid

Cat. No. B2816078
CAS RN: 2096336-17-1
M. Wt: 243.07
InChI Key: JAJYOZGGBIHFAI-UHFFFAOYSA-N
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Description

The compound “6-(Benzyloxy)-2-methylpyridine-3-boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . They are known for their versatility in various chemical reactions, particularly in the field of organic chemistry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, boronic acids are typically synthesized through a reaction of a Grignard or organolithium reagent with a trialkyl borate .


Molecular Structure Analysis

The molecular structure of a compound like this would likely involve a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with a boronic acid group and a benzyloxy group attached .


Chemical Reactions Analysis

Boronic acids are known for their role in Suzuki reactions, which are used to form carbon-carbon bonds . They can also undergo oxidation and reduction reactions .


Physical And Chemical Properties Analysis

While specific properties for this compound were not found, boronic acids in general are typically solid at room temperature, and many are soluble in organic solvents .

Scientific Research Applications

Dendritic Nanostructures Synthesis

Researchers have developed a synthetic strategy for constructing boron-based macrocycles and dendrimers. This process involves the condensation of aryl- and alkylboronic acids with dihydroxypyridine, leading to the formation of pentameric macrocycles connected by dative B-N bonds. Such assemblies, characterized crystallographically, showcase boron atoms as chiral centers with a high degree of diastereoselectivity. This method allows for the creation of dendritic nanostructures with a pentameric macrocyclic core and peripheral amino or aldehyde groups, enabling further functionalization for various applications (Christinat, Scopelliti, & Severin, 2007).

Diol Recognition and Discrimination

In the field of analytical chemistry, fluorinated boronic acid-appended bipyridinium salts have been synthesized to detect and differentiate diol-containing bioanalytes via (19)F NMR spectroscopy. This approach uses a water-soluble array of boronic acid receptors to discriminate among various sugars and catechols at physiological conditions, demonstrating the potential of boronic acids in selective sensing applications (Axthelm, Görls, Schubert, & Schiller, 2015).

Advanced Boronic Acid Chemistry

The chemistry of boronic acids is pivotal in synthetic organic chemistry, material science, and drug discovery. Studies have highlighted the unique properties of boronic acids, such as their ability to form stable complexes with diols, which is crucial for the development of sensors, catalysis, and organic synthesis methodologies. The exploration of boronic acids in creating new synthetic pathways, understanding their reaction mechanisms, and applying them in the development of novel materials and therapeutic agents underscores their versatility and importance in scientific research (Bao, 2006).

Safety And Hazards

As with any chemical compound, handling “6-(Benzyloxy)-2-methylpyridine-3-boronic acid” would require appropriate safety measures. This could include avoiding inhalation or contact with skin or eyes, and using the compound only in a well-ventilated area .

Future Directions

The use of boronic acids in the synthesis of pharmaceuticals and other biologically active compounds is a topic of ongoing research . Future directions could include the development of new synthetic methods, or the exploration of new applications for these compounds .

properties

IUPAC Name

(2-methyl-6-phenylmethoxypyridin-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO3/c1-10-12(14(16)17)7-8-13(15-10)18-9-11-5-3-2-4-6-11/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJYOZGGBIHFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OCC2=CC=CC=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Benzyloxy)-2-methylpyridine-3-boronic acid

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